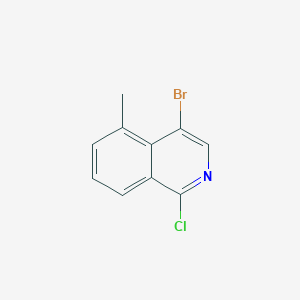

4-Bromo-1-chloro-5-methylisoquinoline

Overview

Description

“4-Bromo-1-chloro-5-methylisoquinoline” is a chemical compound with the molecular formula C10H7BrClN . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-chloro-5-methylisoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecule has a bromine atom at the 4th position, a chlorine atom at the 1st position, and a methyl group at the 5th position .Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-1-chloro-5-methylisoquinoline” is 256.53 . It is stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current literature.Scientific Research Applications

Chemical Synthesis

4-Bromo-1-chloro-5-methylisoquinoline and its derivatives have been utilized in the synthesis of various complex chemical structures. For instance, the synthesis of hydroxy tetracyclic quinones has been achieved using 6-bromo-1-chloro-4-methylisoquinoline and homophthalic anhydride (Croisy-Delcey et al., 1991). Additionally, derivatives of 4-bromo-1-methylisoquinoline have been synthesized and evaluated for antineoplastic activity, showing promising results in the treatment of L1210 leukemia in mice (Liu et al., 1995).

Pharmaceutical Research

In pharmaceutical research, 4-bromo-1-chloro-5-methylisoquinoline has been part of studies exploring new drug delivery systems. For example, it has been used in the development of a potential bioreductively activated prodrug system, aiming for selective drug delivery to hypoxic tissues (Parveen et al., 1999).

Organometallic Chemistry

This compound has also found applications in organometallic chemistry. Studies have been conducted on the synthesis of carbene complexes with no heteroatom in the ring containing the carbene carbon, using derivatives like 6-bromoisoquinolinium (Schuster & Raubenheimer, 2006).

Antiplasmodial Activity

Research has also been conducted on the synthesis of halogenated 4-quinolones, using compounds like 4-hydroxyquinolines, and evaluating their antiplasmodial activities. This indicates potential applications in the treatment of diseases like malaria (Vandekerckhove et al., 2014).

Safety and Hazards

“4-Bromo-1-chloro-5-methylisoquinoline” is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The recommended precautionary statements are P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 , which include instructions for handling, storage, and first aid measures.

Mechanism of Action

Target of Action

It’s known that isoquinolines are often used in the synthesis of various pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Isoquinolines, in general, are known to interact with various biological targets, leading to a range of effects . The bromine and chlorine substituents on the isoquinoline ring may influence its reactivity and interaction with these targets.

Biochemical Pathways

Isoquinolines are known to be involved in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound’s boiling point is reported to be around 3044°C , which may influence its bioavailability and distribution.

properties

IUPAC Name |

4-bromo-1-chloro-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(6)8(11)5-13-10(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEHDAQHUXWPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-chloro-5-methylisoquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)

![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)

![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)